molecular formula C17H16N4O B11145497 7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11145497
M. Wt: 292.33 g/mol
InChI Key: CWEHFMCLPBUFEM-UHFFFAOYSA-N
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Description

7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with formamidoximes under mild conditions using trifluoroacetic anhydride as a cyclizing agent . Another approach includes the use of benzohydrazide and 6-aminothiouracil in dimethyl formamide, followed by stirring under reflux in sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound .

Scientific Research Applications

7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells. The compound fits into the active site of CDK2 through essential hydrogen bonding interactions, disrupting the enzyme’s function and thereby inhibiting tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique benzofuran moiety, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further drug development .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

7-(1-benzofuran-2-yl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H16N4O/c1-11(2)9-16-19-17-18-8-7-13(21(17)20-16)15-10-12-5-3-4-6-14(12)22-15/h3-8,10-11H,9H2,1-2H3

InChI Key

CWEHFMCLPBUFEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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